molecular formula C14H19N5O B3820848 2-(ethyl{4-[(3-methyl-1H-pyrazol-5-yl)diazenyl]phenyl}amino)ethanol

2-(ethyl{4-[(3-methyl-1H-pyrazol-5-yl)diazenyl]phenyl}amino)ethanol

Cat. No. B3820848
M. Wt: 273.33 g/mol
InChI Key: ZHDWXPJAMSZVEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(ethyl{4-[(3-methyl-1H-pyrazol-5-yl)diazenyl]phenyl}amino)ethanol is a chemical compound that has been synthesized for its potential use in scientific research. This compound is of interest due to its potential as a tool for studying biological systems and its potential applications in drug discovery.

Mechanism of Action

The mechanism of action of 2-(ethyl{4-[(3-methyl-1H-pyrazol-5-yl)diazenyl]phenyl}amino)ethanol is not fully understood. However, it is believed to act as a modulator of protein-protein interactions, which are important for many biological processes.
Biochemical and Physiological Effects
Studies have shown that this compound can have a range of biochemical and physiological effects. These include the inhibition of cancer cell growth, the modulation of immune responses, and the regulation of cell signaling pathways.

Advantages and Limitations for Lab Experiments

One advantage of 2-(ethyl{4-[(3-methyl-1H-pyrazol-5-yl)diazenyl]phenyl}amino)ethanol is its potential as a tool for studying biological systems. It is also being investigated as a potential drug candidate, with studies showing promising results in preclinical models. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 2-(ethyl{4-[(3-methyl-1H-pyrazol-5-yl)diazenyl]phenyl}amino)ethanol. These include:
1. Further studies to understand its mechanism of action and potential side effects.
2. Investigation of its potential as a drug candidate for the treatment of various diseases, including cancer and autoimmune disorders.
3. Development of new synthetic methods for the production of this compound.
4. Exploration of its potential as a tool for studying protein-protein interactions and other biological processes.
5. Investigation of its potential as a therapeutic agent for the treatment of neurodegenerative diseases.
In conclusion, this compound is a chemical compound with potential applications in scientific research and drug discovery. Further research is needed to fully understand its mechanism of action and potential as a therapeutic agent.

Scientific Research Applications

2-(ethyl{4-[(3-methyl-1H-pyrazol-5-yl)diazenyl]phenyl}amino)ethanol has potential applications in scientific research. This compound can be used as a tool for studying biological systems, including the interactions between proteins and other molecules. It is also being investigated as a potential drug candidate, with studies showing promising results in preclinical models.

properties

IUPAC Name

2-[N-ethyl-4-[(5-methyl-1H-pyrazol-3-yl)diazenyl]anilino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O/c1-3-19(8-9-20)13-6-4-12(5-7-13)16-18-14-10-11(2)15-17-14/h4-7,10,20H,3,8-9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDWXPJAMSZVEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=CC=C(C=C1)N=NC2=NNC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.